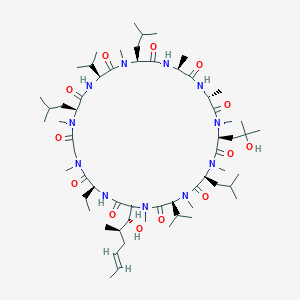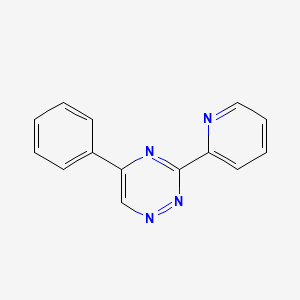
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a phenyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyanopyridine with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated triazine rings.
Substitution: Formation of substituted triazine derivatives with various alkyl or aryl groups.
Scientific Research Applications
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity of the compound. Additionally, the compound may induce oxidative stress or disrupt cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-thiadiazole
- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazole
Uniqueness
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
5-phenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-18-14(17-13)12-8-4-5-9-15-12/h1-10H |
InChI Key |
PQIPAPNLNPLMLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


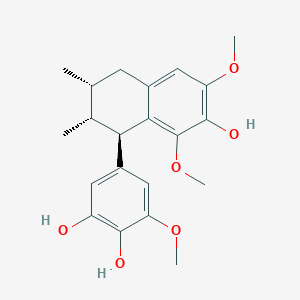
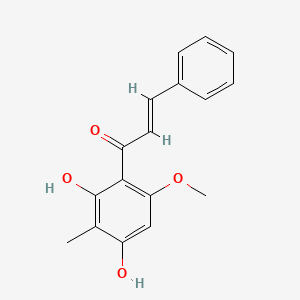
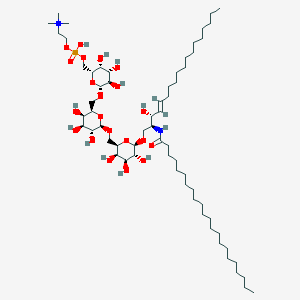
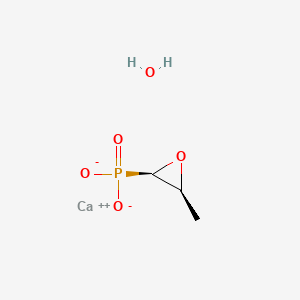
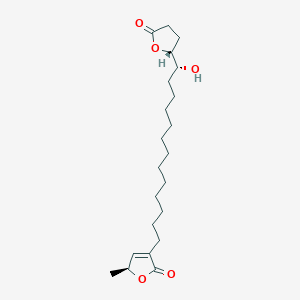
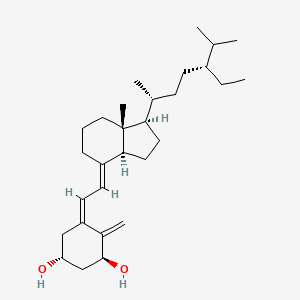
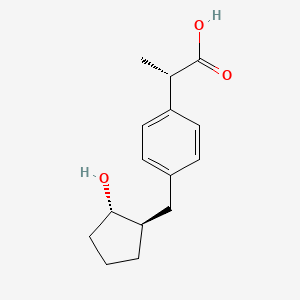
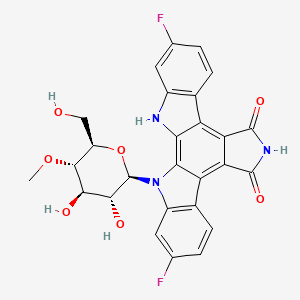


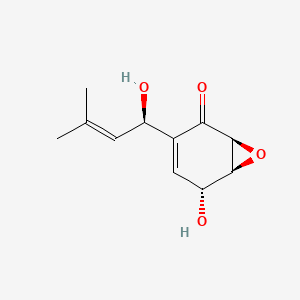
![N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1251383.png)
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
